2,4,6-Trichlorophenyl benzoate
Description
Structure
3D Structure
Properties
CAS No. |
24003-11-0 |
|---|---|
Molecular Formula |
C13H7Cl3O2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) benzoate |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-6-10(15)12(11(16)7-9)18-13(17)8-4-2-1-3-5-8/h1-7H |
InChI Key |
RHEZJKZNYHZXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Detailed Reaction Mechanisms and Mechanistic Studies of 2,4,6 Trichlorophenyl Benzoate Transformations
Elucidation of Esterification Reaction Pathways
The synthesis of 2,4,6-trichlorophenyl benzoate (B1203000) is primarily achieved through esterification, a fundamental reaction in organic chemistry. This transformation typically involves the reaction of 2,4,6-trichlorophenol (B30397) with a benzoyl derivative, such as benzoyl chloride or benzoic anhydride. The elucidation of the reaction pathways is crucial for optimizing reaction conditions and maximizing yield.
The esterification of 2,4,6-trichlorophenol with a benzoyl halide, like benzoyl chloride, proceeds via a nucleophilic acyl substitution mechanism. quora.commasterorganicchemistry.comlibretexts.org This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org
The generally accepted mechanism for this transformation is a two-step addition-elimination process:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the oxygen atom of the 2,4,6-trichlorophenol (the nucleophile) attacking the partially positive carbonyl carbon of the benzoyl chloride (the electrophile). youtube.com This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. youtube.com The C=O double bond is reformed, and in the process, the chloride ion, which is a good leaving group, is expelled. masterorganicchemistry.comyoutube.com A final deprotonation step, often facilitated by a weak base like triethylamine (B128534), yields the final product, 2,4,6-trichlorophenyl benzoate, and a salt (e.g., triethylammonium (B8662869) chloride). youtube.com
The kinetics and selectivity of the esterification reaction are significantly influenced by both steric and electronic factors stemming from the 2,4,6-trichlorophenol reactant.
Steric Effects: The presence of two chlorine atoms in the ortho positions (positions 2 and 6) relative to the hydroxyl group on the phenol (B47542) ring creates considerable steric hindrance. This bulkiness can impede the approach of the nucleophilic oxygen to the electrophilic carbonyl carbon of the benzoyl derivative. Consequently, sterically hindered carbonyl groups tend to react more slowly with nucleophiles. libretexts.org This steric hindrance can necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a reasonable reaction rate.
Electronic Effects: The three chlorine atoms on the phenyl ring are strongly electron-withdrawing. This has two opposing effects:
Increased Acidity of the Phenol: The inductive effect of the chlorine atoms makes the hydroxyl proton of 2,4,6-trichlorophenol more acidic (pKa ≈ 6.23) compared to phenol (pKa ≈ 10). nih.gov This increased acidity facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide ion, which can accelerate the rate of nucleophilic attack.
Decreased Nucleophilicity of the Phenolic Oxygen: While the phenoxide is a better nucleophile, the electron-withdrawing nature of the chlorine atoms also reduces the electron density on the oxygen atom of the neutral phenol, making it a weaker nucleophile compared to the oxygen of unsubstituted phenol.
Investigation of Hydrolytic Decomposition Mechanisms of Benzoate Esters
The stability of this compound is limited by its susceptibility to hydrolysis, the cleavage of the ester bond by reaction with water. This process can be catalyzed by both acids and bases, and it represents the reverse of the esterification reaction.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of benzoate esters begins with the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and finally, the elimination of the alcohol or phenol (in this case, 2,4,6-trichlorophenol) as the leaving group to yield benzoic acid. The entire mechanism is a series of equilibrium steps.
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process and is generally faster than acid-catalyzed hydrolysis. The reaction is initiated by the attack of a strong nucleophile, the hydroxide (B78521) ion (OH-), on the carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate. youtube.com The intermediate then collapses, reforming the carbonyl double bond and expelling the 2,4,6-trichlorophenoxide ion as the leaving group. The stability of the 2,4,6-trichlorophenoxide ion, enhanced by the electron-withdrawing chlorine atoms, makes it a very good leaving group. The final step is an acid-base reaction where the newly formed benzoic acid is deprotonated by the strongly basic 2,4,6-trichlorophenoxide or another hydroxide ion to form the benzoate salt and 2,4,6-trichlorophenol.
The following table presents hypothetical kinetic data for the hydrolysis of an aryl benzoate to illustrate the type of information gathered in such studies.
| Reaction Condition | Rate Constant (k) | Activation Energy (Ea) |
| Acid-Catalyzed (pH 2, 50°C) | 1.5 x 10⁻⁵ s⁻¹ | 75 kJ/mol |
| Base-Catalyzed (pH 12, 25°C) | 2.0 x 10⁻² M⁻¹s⁻¹ | 55 kJ/mol |
| This table contains illustrative data and is not based on experimental results for this compound. |
Photochemical Transformation Mechanisms of Halogenated Aryl Esters
Halogenated aromatic compounds, including aryl esters like this compound, can undergo photochemical transformations upon exposure to ultraviolet (UV) radiation. In the environment, 2,4,6-trichlorophenol is known to be degraded in the air by reacting with photochemically produced hydroxyl radicals, with a calculated half-life of 26 days. nih.gov Similar photochemical processes can affect its ester derivatives.
The primary mechanism of photochemical transformation for such compounds often involves the homolytic cleavage of a carbon-halogen (C-Cl) bond or a carbon-oxygen (C-O) bond.
C-Cl Bond Cleavage: The absorption of a photon with sufficient energy can excite the molecule to a higher electronic state, leading to the breaking of a C-Cl bond to form a phenyl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvent molecules or reaction with oxygen, leading to a cascade of degradation products.
C-O Bond Cleavage: Alternatively, the ester's C-O bond can undergo homolytic cleavage, a process known as a photo-Fries rearrangement. This reaction would yield a benzoyl radical and a 2,4,6-trichlorophenoxy radical. These radicals can then recombine at different positions on the aromatic ring, leading to the formation of ortho- and para-hydroxybenzoylphenones, or they can abstract hydrogen atoms to form benzoic acid and 2,4,6-trichlorophenol.
The specific pathway that predominates depends on factors such as the wavelength of the incident light, the solvent, and the presence of other substances like oxygen or photosensitizers. The study of these mechanisms is critical for understanding the environmental fate and persistence of such halogenated compounds.
Pathways of Photolysis (Drawing from studies on benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide)
While direct photolysis studies on this compound are not extensively available in the reviewed literature, insights can be drawn from the photolytic behavior of structurally similar compounds, such as benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide. nih.govacs.org The photolysis of this hydrazide derivative provides a model for the potential cleavage and rearrangement pathways that this compound might undergo upon exposure to ultraviolet (UV) radiation.
The study on benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide revealed that upon irradiation with UV light, the molecule undergoes cleavage at the N-N bond. nih.gov This suggests that the ester linkage (-O-CO-) in this compound would be a primary site for photolytic attack. The absorption of UV energy can excite the molecule to a higher energy state, leading to the homolytic or heterolytic cleavage of this bond.
Key Potential Photolytic Pathways:
Homolytic Cleavage: The ester bond can break homolytically, generating a 2,4,6-trichlorophenoxy radical and a benzoyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic matter, or recombination to form different products.
Photo-Fries Rearrangement: Aromatic esters can undergo a Photo-Fries rearrangement, where the acyl group migrates from the ester oxygen to the aromatic ring of the phenolic moiety. In the case of this compound, this would lead to the formation of benzoyl-2,4,6-trichlorophenol isomers, with the benzoyl group likely attaching to the ortho or para positions relative to the hydroxyl group (if a chlorine atom is displaced).
The following table summarizes the potential primary photoproducts based on the analogy with benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide and general principles of photochemistry.
| Reaction Pathway | Initial Reactant | Potential Primary Photoproducts | Citation |
| Homolytic Cleavage | This compound | 2,4,6-Trichlorophenoxy radical, Benzoyl radical | nih.gov |
| Photo-Fries Rearrangement | This compound | Benzoyl-2,4,6-trichlorophenols | N/A |
| Reductive Dechlorination | This compound | Dichlorophenyl benzoates, Monochlorophenyl benzoate, Phenyl benzoate | researchgate.netresearchgate.net |
Radical and Non-Radical Photoreactions
The phototransformation of this compound can proceed through both radical and non-radical photoreactions, often occurring concurrently.
Radical Photoreactions:
As mentioned, the primary event in many photoreactions is the formation of free radicals. The 2,4,6-trichlorophenoxy and benzoyl radicals generated from the homolytic cleavage of the ester bond can initiate a cascade of secondary radical reactions.
Hydrogen Abstraction: The generated radicals can abstract hydrogen atoms from surrounding molecules, such as solvents or other organic compounds, leading to the formation of 2,4,6-trichlorophenol and benzaldehyde (B42025) or benzoic acid, respectively.
Radical Combination: The radicals can recombine with each other or with other available radicals in the system to form a variety of dimeric and polymeric products.
Reaction with Oxygen: In the presence of oxygen, the radicals can react to form peroxy radicals, which can then lead to the formation of a complex mixture of oxygenated products, including quinones and other oxidized species. Studies on tris(2,4,6-trichlorophenyl)methyl radicals highlight the reactivity of such chlorinated aromatic radicals. rsc.orgresearchgate.net
Non-Radical Photoreactions:
Non-radical photoreactions involve molecular rearrangements or the direct involvement of excited state molecules with other species without the formation of free radicals as primary intermediates.
Photo-hydrolysis: In aqueous environments, the excited state of this compound may be more susceptible to hydrolysis, leading to the formation of 2,4,6-trichlorophenol and benzoic acid. This process can be accelerated by the presence of photosensitizers.
Photosubstitution: The chlorine atoms on the aromatic ring can be replaced by other nucleophiles present in the medium, such as hydroxyl groups in water, leading to the formation of chlorohydroxylated phenyl benzoates.
The following table outlines the potential radical and non-radical photoreactions and their resulting products.
| Reaction Type | Description | Potential Products | Citation |
| Radical | |||
| Hydrogen Abstraction | Radicals abstract hydrogen from the environment. | 2,4,6-Trichlorophenol, Benzaldehyde, Benzoic acid | N/A |
| Radical Combination | Radicals combine to form larger molecules. | Dimeric and polymeric compounds | rsc.orgresearchgate.net |
| Reaction with Oxygen | Radicals react with molecular oxygen. | Peroxy radicals, quinones, other oxidized products | N/A |
| Non-Radical | |||
| Photo-hydrolysis | Light-induced hydrolysis of the ester bond. | 2,4,6-Trichlorophenol, Benzoic acid | nih.gov |
| Photosubstitution | Light-induced substitution of chlorine atoms. | Chlorohydroxylated phenyl benzoates | researchgate.net |
It is important to note that the actual distribution of products from the photolysis of this compound will depend on various factors, including the wavelength of light, the solvent, the presence of oxygen, and other sensitizing or quenching species in the environment. Further experimental studies are necessary to fully elucidate the complex transformation pathways of this compound.
Advanced Analytical Characterization of 2,4,6 Trichlorophenyl Benzoate and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2,4,6-Trichlorophenyl benzoate (B1203000) and its derivatives. These methods provide detailed information about the molecular framework, functional groups, and electronic environment of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules.
¹H NMR: In the ¹H NMR spectrum of a related compound, 2,4,6-trichlorophenyl-4'-nitrophenyl ether, the protons on the trichlorophenyl ring are observed, and their chemical shifts can be influenced by the substituents on the other phenyl ring. ndl.go.jp For phenyl benzoate, the protons of the benzoate ring typically appear as multiplets in the aromatic region of the spectrum. rsc.org Specifically, the protons ortho to the carbonyl group are generally found at a lower field (higher ppm) compared to the meta and para protons due to the deshielding effect of the carbonyl group. The protons on the phenyl ring of the ester group also resonate in the aromatic region, with their chemical shifts influenced by the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For phenyl benzoate derivatives, the carbonyl carbon of the ester group typically appears around 165 ppm. rsc.org The carbons of the aromatic rings give rise to a series of signals in the range of approximately 120-150 ppm. In the case of 2,4,6-trichlorophenyl benzoate, the carbons attached to chlorine atoms would exhibit distinct chemical shifts due to the electronegativity of the chlorine atoms. For instance, in 2,4,6-trichlorophenol (B30397), the carbon bearing the hydroxyl group and the carbons attached to chlorine atoms show characteristic signals. chemicalbook.com Similarly, for Bis(2,4,6-trichlorophenyl)ethanedioate, the carbons in the trichlorophenyl rings have been identified. chemicalbook.com
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the definitive assignment of all signals in complex molecules.
A representative, though not exhaustive, table of expected chemical shifts for phenyl benzoate derivatives is provided below.
| Proton/Carbon | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~165 |
| Aromatic Carbons | 120-150 |
| Aromatic Protons | 7.0-8.5 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key vibrational modes for this compound and its derivatives include:
C=O Stretching: The carbonyl group of the ester functionality gives rise to a strong and characteristic absorption band, typically in the range of 1730-1743 cm⁻¹. researchgate.netnist.gov
C-O Stretching: The C-O stretching vibrations of the ester group are usually observed in the region of 1300-1080 cm⁻¹. udel.edu
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce several bands in the 1600-1400 cm⁻¹ region. nih.govvscht.cz
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. udel.eduvscht.cz
C-Cl Stretching: The carbon-chlorine stretching vibrations for the trichlorophenyl group are expected to appear in the fingerprint region, generally below 800 cm⁻¹.
The FT-IR spectrum provides a molecular fingerprint that is unique to the compound, allowing for its identification and the confirmation of the presence of key functional groups. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict and assign the observed vibrational frequencies with high accuracy. nih.govnih.gov
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ester) | 1730-1743 |
| C-O (Ester) | 1300-1080 |
| Aromatic C=C | 1600-1400 |
| Aromatic C-H | >3000 |
| C-Cl | <800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
For phenyl benzoate and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic rings and the carbonyl group. The position and intensity of these absorption bands can be influenced by the substituents on the phenyl rings. bohrium.com For instance, the presence of chromophoric groups can cause a shift in the absorption maximum to longer wavelengths (bathochromic shift). The electronic transitions in methyl benzoate derivatives have been studied, revealing that substituents significantly affect the absorption spectra. bohrium.com
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₇Cl₃O₂ by comparing the experimentally measured exact mass with the theoretically calculated mass.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Component Analysis
Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of a sample and for analyzing complex mixtures.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. s4science.atnih.gov The sample is first separated based on its boiling point and polarity by the gas chromatograph, and then each component is introduced into the mass spectrometer for detection and identification. The resulting mass spectrum for each chromatographic peak provides a fingerprint that can be compared to spectral libraries for confirmation. In the analysis of related compounds like 2,4,6-trichlorophenol, GC-MS is a common method for its determination. s4science.atmdpi.com The fragmentation pattern observed in the mass spectrum is crucial for structural elucidation. For benzoate esters, a common fragmentation pathway involves the loss of the alkoxy or phenoxy group to form a stable acylium ion. pharmacy180.com For example, in the mass spectrum of ethyl benzoate, a prominent peak corresponding to the loss of the ethoxy radical is observed. pharmacy180.com
LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a versatile technique used for a wide range of compounds, including those that are not amenable to GC-MS analysis. vliz.beclinicaterapeutica.it The sample is first separated by liquid chromatography, and then the components are ionized and analyzed by tandem mass spectrometry. This technique is particularly useful for the analysis of derivatives and for quantifying trace amounts of compounds in complex matrices. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high selectivity and sensitivity for quantitative analysis. nih.gov
| Analytical Technique | Application |
| GC-MS | Purity assessment, identification of volatile components, fragmentation analysis |
| LC-MS/MS | Analysis of a wide range of derivatives, trace-level quantification, high selectivity |
X-ray Crystallography for Solid-State Molecular Architecture (Applicable to related structures)
The fundamental structure of phenyl benzoate itself has been elucidated, revealing key conformational features. nih.gov In a study by Shibakami and Sekiya, the crystal structure of phenyl benzoate was determined, providing a foundational model for related esters. nih.gov The analysis of polymers containing phenyl benzoate side groups further informs on how these moieties organize, influenced by the polymer's main chain and preparation methods.
To comprehend the influence of the trichlorophenyl group, one can look at the crystal structure of precursors like 2,4,6-trichlorobenzoic acid. nih.gov The Cambridge Structural Database contains entries for such structures, offering data on their geometry. nih.gov Furthermore, the analysis of more complex molecules incorporating the 2,4,6-trichlorophenyl unit, such as a kinetically blocked chemeo.comtriangulene derivative (TRI-2), demonstrates how this bulky, electron-withdrawing group dictates molecular packing and stability. researchgate.net
By synthesizing these disparate findings, a hypothetical model for the solid-state architecture of this compound can be constructed. It would be expected to exhibit a non-planar conformation, with a significant twist between the phenyl and trichlorophenyl rings due to steric hindrance from the ortho-chlorine atoms. The crystal packing would likely be dominated by van der Waals forces and potentially weak halogen-π or π-π stacking interactions, influenced by the electron-poor nature of the trichlorinated ring.
Table 1: Crystallographic Data for Phenyl Benzoate
| Parameter | Value |
|---|---|
| Formula | C₁₃H₁₀O₂ |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.6890 |
| b (Å) | 14.7340 |
| c (Å) | 12.3850 |
| α (°) | 90 |
| β (°) | 101.060 |
| γ (°) | 90 |
Data sourced from PubChem. nih.gov
Table 2: Crystallographic Data for a Phenyl Benzoate Derivative
| Parameter | 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate |
|---|---|
| Formula | C₁₆H₁₄O₅ |
| Crystal System | Triclinic |
| Space Group | P1 |
Data sourced from a study by Khan et al. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2,4,5-T |
| 2,4,5-TP |
| 2,4,6-Trichlorobenzoic acid |
| 2,4,6-Trichlorophenol |
| 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate |
| Benzoyl-CoA |
| Bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) |
| Fluroxypyr |
| Malonyl-CoA |
| Phenyl benzoate |
| Prochloraz |
| Sodium benzoate |
Theoretical and Computational Studies of 2,4,6 Trichlorophenyl Benzoate Molecular Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecular system. These methods provide a detailed picture of the electron distribution and energy landscape, which are crucial for understanding the molecule's stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of molecular systems due to its balance of computational cost and accuracy. nih.gov For molecules like 2,4,6-trichlorophenyl benzoate (B1203000), DFT calculations, particularly using hybrid functionals such as B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nist.govnist.gov
In the case of the parent molecule, phenyl benzoate, DFT studies have shown that the molecule is not entirely planar. nist.gov The two phenyl rings are twisted relative to the plane of the ester group. For 2,4,6-trichlorophenyl benzoate, the presence of three bulky chlorine atoms on one of the phenyl rings is expected to introduce significant steric hindrance. This would likely lead to a more pronounced out-of-plane rotation of the trichlorophenyl ring to minimize repulsive interactions.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters derived from DFT calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a higher propensity to undergo chemical reactions. The chlorine atoms, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO in this compound compared to phenyl benzoate.
A representative table of calculated bond lengths and angles for a chlorinated aromatic ester, based on DFT calculations, is presented below to illustrate the expected geometric parameters.
| Parameter | Representative Value (Å or °) |
| C-Cl Bond Length | 1.74 |
| Aromatic C-C Bond Length | 1.39 |
| C=O Bond Length | 1.21 |
| C-O (ester) Bond Length | 1.36 |
| O-C (ester) Bond Length | 1.41 |
| C-C-C Bond Angle (in ring) | 120 |
| C-O-C Bond Angle | 118 |
| Cl-C-C Bond Angle | 120 |
| Note: These are typical values for chlorinated aromatic esters and are presented for illustrative purposes. |
Ab Initio and Semi-Empirical Methods for Ground and Excited States
Beyond DFT, other computational methods are also employed to study molecular systems. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the inclusion of empirical parameters. nist.govnih.gov These methods can provide very accurate results, especially when used with large basis sets, and are often used to benchmark the performance of DFT functionals. nih.govwikipedia.org For phenyl benzoate, ab initio calculations have been used to refine the understanding of its conformational properties and vibrational spectra. nist.gov
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. nih.gov While computationally much faster than ab initio or DFT methods, they are generally less accurate. nist.gov However, they can be very useful for studying very large molecular systems or for performing initial exploratory calculations. nist.gov These methods can also be applied to investigate the ground and excited states of this compound, providing insights into its potential photochemical behavior.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a way to explore the dynamic behavior of molecules and their interactions with their environment.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound is primarily due to the rotation around the single bonds connecting the phenyl rings to the ester group. Conformational analysis involves mapping the energy of the molecule as a function of these rotational angles (dihedral angles). This generates a potential energy surface (PES) that reveals the low-energy conformations (stable states) and the energy barriers between them.
For phenyl benzoate, studies have shown that the rotational barriers are relatively low, allowing for a range of accessible conformations. nist.gov The introduction of the three chlorine atoms in this compound would significantly alter the PES. The steric bulk of the chlorine atoms would create higher energy barriers to rotation, restricting the conformational freedom of the molecule and favoring a more defined set of low-energy structures.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld surface, NCI plot index, QTAIM)
In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this packing is governed by a variety of non-covalent intermolecular interactions. Computational tools such as Hirshfeld surface analysis, the Non-Covalent Interaction (NCI) plot index, and the Quantum Theory of Atoms in Molecules (QTAIM) are invaluable for visualizing and quantifying these interactions. nih.govijcps.org
Hirshfeld Surface Analysis provides a graphical representation of the space occupied by a molecule in a crystal, highlighting the regions of close contact with neighboring molecules. nih.gov For chlorinated aromatic compounds, Hirshfeld analysis often reveals the importance of Cl···Cl, C-H···Cl, and π-π stacking interactions in determining the crystal packing.
NCI Plot Index is a method that visualizes non-covalent interactions in real space, distinguishing between attractive (like hydrogen bonds and van der Waals forces) and repulsive interactions. ijcps.org For a molecule like this compound, NCI plots would likely show regions of van der Waals interactions between the aromatic rings and potential halogen bonding involving the chlorine atoms.
QTAIM analyzes the electron density topology to define atomic basins and characterize the nature of chemical bonds and intermolecular interactions. nih.govijcps.org The presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties of the electron density at the BCP can be used to classify the interaction as either a shared interaction (covalent) or a closed-shell interaction (non-covalent).
The following table summarizes the types of intermolecular interactions expected to be significant in the crystal structure of this compound and the computational tools used to analyze them.
| Interaction Type | Description | Relevant Computational Tool |
| π-π Stacking | Attractive interaction between the electron clouds of the aromatic rings. | Hirshfeld Surface, NCI Plot |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Hirshfeld Surface, NCI Plot, QTAIM |
| C-H···π Interactions | An interaction between a C-H bond and the π-system of an aromatic ring. | Hirshfeld Surface, NCI Plot |
| van der Waals Forces | General attractive or repulsive forces between molecules. | NCI Plot, QTAIM |
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and identifying the high-energy transition states that control the reaction rates. For this compound, two likely reaction types that could be studied are hydrolysis of the ester and electrophilic aromatic substitution on the phenyl rings.
Ester Hydrolysis: The hydrolysis of the ester bond is a fundamental reaction. Computational studies can model the reaction pathway, typically involving the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. These calculations can determine the activation energy of the reaction, providing a measure of how quickly the reaction is likely to occur. The presence of the electron-withdrawing trichlorophenyl group would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to phenyl benzoate.
Electrophilic Aromatic Substitution: The two phenyl rings in the molecule can potentially undergo electrophilic substitution reactions. The ester group is generally a deactivating, meta-directing group for the phenyl ring it is directly attached to (the benzoate ring). The phenoxy group is an activating, ortho-, para-directing group. However, in the trichlorophenyl ring, the three chlorine atoms are deactivating but ortho-, para-directing. Computational methods can be used to calculate the relative energies of the intermediate carbocations (sigma complexes) for substitution at different positions on both rings. This allows for the prediction of the most likely products of reactions such as nitration or halogenation.
Computational Studies of Ester Hydrolysis and Photodegradation Pathways
Theoretical models have been employed to elucidate the mechanistic pathways of both hydrolysis and photodegradation of this compound. These computational approaches allow for the investigation of transient species and transition states that are often difficult to observe experimentally.
The hydrolysis of phenyl benzoates is influenced by the electronic and steric effects of substituents on both the phenyl and benzoate rings. In the case of this compound, the presence of three electron-withdrawing chlorine atoms on the phenyl group significantly impacts the ester hydrolysis. Kinetic studies of substituted phenyl benzoates have shown that electron-withdrawing groups on the phenoxy moiety generally increase the rate of alkaline hydrolysis by stabilizing the leaving phenoxide ion. nih.gov The two ortho chlorine atoms, in addition to their electron-withdrawing inductive effect, can also exert steric hindrance, potentially affecting the approach of the nucleophile to the carbonyl carbon.
Computational studies on similar substituted phenyl esters suggest that the hydrolysis mechanism likely proceeds through a tetrahedral intermediate. nih.gov Density Functional Theory (DFT) calculations can be used to model the reaction pathway, determining the activation energies for the formation and breakdown of this intermediate. For this compound, the high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the trichlorophenyl group, would facilitate the initial nucleophilic attack.
The photodegradation of chlorinated aromatic compounds is a complex process that can involve several pathways, including reductive dechlorination, photosubstitution, and ring cleavage. Computational studies on polychlorinated biphenyls (PCBs) and polychlorinated diphenyl sulfides (PCDPSs) provide a framework for understanding the potential photodegradation pathways of this compound. nih.govnih.gov
Theoretical calculations, often employing Time-Dependent DFT (TD-DFT), can predict the electronic excited states and their potential for dissociation of the C-Cl bond. The primary photochemical process is often the homolytic cleavage of a carbon-chlorine bond to form an aryl radical and a chlorine radical. The position of the chlorine atom on the aromatic ring can influence the likelihood of this cleavage. Studies on other polychlorinated aromatics have shown that ortho-chlorines can be more susceptible to removal due to steric strain. researchgate.net Subsequent reactions of the resulting aryl radical with the solvent or other species can lead to a variety of degradation products.
Table 1: Predicted Predominant Degradation Pathways for this compound
| Degradation Type | Proposed Predominant Pathway | Influencing Factors |
| Ester Hydrolysis | Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the 2,4,6-trichlorophenoxide leaving group. | Electron-withdrawing nature of the three chlorine atoms enhances the electrophilicity of the carbonyl carbon. Steric hindrance from ortho-chlorines may play a role. |
| Photodegradation | Homolytic cleavage of a C-Cl bond, likely an ortho-chlorine, to form an aryl radical. Subsequent hydrogen abstraction or reaction with other species. | Absorption of UV radiation leading to an excited state. The strength and location of the C-Cl bonds. |
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, primarily based on DFT, are powerful tools for predicting the spectroscopic parameters of molecules, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Ab initio studies on the parent molecule, phenyl benzoate, have demonstrated good agreement between calculated and experimental spectroscopic data, providing a reliable foundation for studying its substituted derivatives. nih.gov For this compound, these computational methods can predict how the addition of three chlorine atoms will alter the spectroscopic signatures.
The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic displacements. The presence of the heavy chlorine atoms is expected to introduce new vibrational modes at lower frequencies, corresponding to C-Cl stretching and bending vibrations. Furthermore, the electronic effects of the chlorine atoms will shift the frequencies of other vibrational modes, such as the C=O stretching frequency of the ester group.
Similarly, the NMR chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei. The electron-withdrawing chlorine atoms will deshield the adjacent carbon and hydrogen atoms in the phenyl ring, leading to downfield shifts in their ¹³C and ¹H NMR spectra. The specific substitution pattern will result in a characteristic set of chemical shifts that can be predicted and used for structural confirmation.
Table 2: Predicted Spectroscopic Data for Key Functional Groups of this compound
| Spectroscopic Technique | Functional Group / Atom | Predicted Observation | Rationale |
| Infrared (IR) Spectroscopy | C=O (ester) | Stretching vibration shifted to a higher frequency compared to unsubstituted phenyl benzoate. | The electron-withdrawing effect of the trichlorophenyl group increases the double bond character of the carbonyl. |
| Infrared (IR) Spectroscopy | C-Cl | Characteristic stretching and bending vibrations in the lower frequency region of the spectrum. | Presence of carbon-chlorine bonds. |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | Downfield chemical shift. | Deshielding due to the electronegative oxygen and the electron-withdrawing trichlorophenoxy group. |
| ¹³C NMR Spectroscopy | Aromatic Carbons (Trichlorophenyl ring) | Complex pattern with significant downfield shifts for carbons bonded to chlorine. | Strong deshielding effect of the chlorine atoms. |
| ¹H NMR Spectroscopy | Aromatic Protons (Trichlorophenyl ring) | Downfield chemical shifts for the two remaining protons. | Deshielding due to the inductive effect of the chlorine atoms. |
These theoretical predictions provide a detailed and nuanced understanding of the chemical and physical properties of this compound at the molecular level.
Advanced Applications in Organic Synthesis and Materials Science Potential and Analogous
Role as a Chemical Precursor and Synthon in Complex Molecule Synthesis
As a synthon, 2,4,6-trichlorophenyl benzoate (B1203000) offers two distinct points for chemical modification: the benzoate group and the trichlorophenyl group. This dual reactivity allows for its potential use as a versatile building block in the synthesis of more complex molecules.
A significant area of potential for 2,4,6-trichlorophenyl benzoate lies in its analogy to 2,4,6-trichlorophenyl formate (B1220265), a highly effective carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. orgsyn.orgnih.govtcichemicals.comtcichemicals.com Traditional carbonylation methods often require the handling of toxic and gaseous CO. orgsyn.org Crystalline and stable CO surrogates like 2,4,6-trichlorophenyl formate offer a safer and more practical alternative for laboratory-scale synthesis. orgsyn.orgnih.gov This formate decomposes to generate CO under mild conditions, typically in the presence of a weak base at room temperature, which can then be incorporated into various organic molecules. orgsyn.orgnih.gov
This established reactivity of the formate analog suggests that this compound could potentially serve as a benzoyl group donor in similar transition metal-catalyzed reactions. The 2,4,6-trichlorophenoxy group is an excellent leaving group, which could facilitate the transfer of the benzoyl moiety to a variety of nucleophiles. The obtained trichlorophenyl esters from such reactions can be readily converted to a variety of carboxylic acid derivatives in high yields. nih.gov
Table 1: Comparison of CO Surrogates
| CO Surrogate | Key Features | Reaction Conditions for CO Generation | Ref |
|---|---|---|---|
| 2,4,6-Trichlorophenyl Formate | Crystalline, stable, highly reactive | Weak base (e.g., triethylamine), room temperature | orgsyn.orgnih.gov |
| N-formylsaccharin | Crystalline, stable, reactive | Weak base, room temperature | orgsyn.org |
| Phenyl Formate | Liquid, dual role as CO and phenol (B47542) source | Requires higher temperatures or stronger bases | orgsyn.org |
The success of 2,4,6-trichlorophenyl formate in synthesizing functional molecules, such as precursors for organic field-effect transistors, underscores the potential of its benzoate counterpart in related synthetic strategies. orgsyn.org
The chlorinated aromatic core of this compound makes it a potential precursor for the synthesis of functional organic materials, particularly those based on 1,3,5-triazines (s-triazines). Triazine derivatives are of significant interest due to their applications in diverse fields, including the development of organic materials for solar cells and as scaffolds for pharmaceuticals. mdpi.comnih.gov
The synthesis of substituted s-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially replaced by various nucleophiles. nih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis. nih.gov The phenyl group in derivatives like 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) can enhance π-π interactions, a desirable property in materials for organic light-emitting diodes (OLEDs).
Given that the trichlorophenyl moiety of this compound can be chemically modified, it could potentially be converted into a triazine-containing structure. This would open pathways to novel functional materials where the properties can be tuned by further modification of the benzoate portion. The ability to introduce different functional groups onto the triazine ring is crucial for tailoring the electronic and physical properties of the final material. mdpi.comnih.gov
Derivatization for Specialized Organic Transformations
The presence of two distinct aromatic rings in this compound allows for selective derivatization, enabling the creation of a wide range of new molecules with tailored properties.
The benzoate portion of the molecule is amenable to various chemical transformations. For instance, the aromatic ring of the benzoate can be functionalized through electrophilic aromatic substitution reactions. The ester linkage itself can be cleaved under basic or acidic conditions to release benzoic acid, which can then be converted into other functional groups such as amides, acid chlorides, or other esters.
Furthermore, engineered microorganisms could potentially be used for the biotransformation of the benzoate moiety. For example, engineered E. coli has been shown to convert benzoate into 2,4,6-trihydroxybenzophenone, a key intermediate in the synthesis of bioactive benzophenones and xanthones. mdpi.com This suggests a potential green chemistry route for modifying the benzoate part of the molecule.
The electron-deficient nature of the 2,4,6-trichlorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the steric hindrance from the ortho-chlorine atoms can be a limiting factor. However, under specific conditions, one or more of the chlorine atoms could be replaced by other functional groups.
A more versatile approach to functionalizing this ring is through transition metal-catalyzed cross-coupling reactions. While the chloro groups are generally less reactive than bromo or iodo groups in reactions like Suzuki or Stille couplings, suitable catalysts and conditions can promote their participation. The functionalization of individual phenyl rings in all-chloro tris(2,4,6-trichlorophenyl)methyl (TTM) has been reported, leading to highly emissive and stable products. chemrxiv.org This demonstrates the feasibility of modifying such chlorinated aromatic systems. Introducing different substituents onto this ring could significantly alter the electronic properties and steric profile of the molecule, leading to new reactivity and applications. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the ester group or influence the self-assembly properties of the molecule. mdpi.com
Strategies for Incorporation into Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. nih.gov The design of molecules that can self-assemble into well-defined structures is a key aspect of this field. rsc.org this compound possesses several features that make it a candidate for incorporation into supramolecular assemblies.
The aromatic rings can participate in π-π stacking interactions, a common driving force for the self-assembly of aromatic compounds. nih.govacs.org The chlorine atoms can engage in halogen bonding, another important non-covalent interaction. Furthermore, the ester group can act as a hydrogen bond acceptor.
By modifying the benzoate or the trichlorophenyl ring, it is possible to introduce functional groups that can direct the self-assembly process. For example, attaching moieties capable of forming strong hydrogen bonds or metal-coordination sites would allow for the construction of well-defined supramolecular polymers or discrete metallacycles. nih.govnih.gov The rigid nature of the aromatic rings can act as a scaffold, allowing for precise control over the geometry and stoichiometry of the resulting assemblies. nih.gov
The incorporation of functional units, such as photoresponsive groups like azobenzenes, could lead to stimuli-responsive materials where the supramolecular structure can be altered by external signals like light. rsc.org This bottom-up approach, starting from well-defined molecular building blocks, allows for the creation of dynamic and tunable supramolecular structures. rsc.org
Environmental Abiotic Transformation Pathways and Mechanisms of 2,4,6 Trichlorophenyl Benzoate
The environmental fate of 2,4,6-trichlorophenyl benzoate (B1203000) is determined by various abiotic transformation processes that lead to its degradation. These pathways are crucial for understanding the persistence and potential impact of this compound in the environment. The primary abiotic transformation routes include photocatalytic degradation, hydrolysis, and oxidative degradation.
Future Research Directions and Methodological Advances in 2,4,6 Trichlorophenyl Benzoate Research
Development of Highly Selective and Efficient Synthetic Protocols
The synthesis of 2,4,6-trichlorophenyl benzoate (B1203000) presents a considerable challenge due to the steric hindrance around the phenolic oxygen, created by the two ortho-chlorine substituents on the phenyl ring. The classic Schotten-Baumann reaction, which involves reacting 2,4,6-trichlorophenol (B30397) with benzoyl chloride in the presence of a base, is a foundational method. youtube.comyoutube.com However, future research will likely focus on developing more efficient and selective protocols that can overcome the low reactivity of the sterically hindered phenol (B47542).
Advanced catalytic systems are a promising avenue. For instance, palladium-catalyzed coupling reactions, which have been successfully used for the synthesis of other α-aryl esters at room temperature, could be adapted for this purpose. acs.org These methods often exhibit high functional group tolerance and can proceed under mild conditions. Another potential approach is the use of gold(I)-catalyzed acylation with alkyne-tethered mixed anhydrides, which has proven effective for synthesizing other electron-rich and hindered esters. nih.gov Research into novel catalysts, such as N-bromosuccinimide (NBS), which has been shown to be an efficient metal-free catalyst for the esterification of various aromatic carboxylic acids, could also provide milder and more selective reaction conditions. researchgate.net
Future protocols will aim to improve yields, reduce reaction times, and simplify purification processes. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would enhance process efficiency and reduce waste. google.com
Table 1: Comparison of Potential Catalytic Methods for Hindered Ester Synthesis
| Catalytic Method | Catalyst Example | Key Advantages for Hindered Esters | Potential Challenges | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd(dba)₂ / P(t-Bu)₃ | High yields at room temperature, tolerance for various functional groups. | Catalyst cost and removal, sensitivity to air and moisture. | acs.org |
| Gold(I)-Catalyzed Acylation | Gold(I) complexes | Mild reaction conditions, applicability to complex substrates. | Cost of gold catalyst, optimization of alkyne-tethered reagents. | nih.gov |
| Metal-Free Catalysis | N-bromosuccinimide (NBS) | Low cost, metal-free, simple procedure. | Substrate scope and selectivity for highly hindered phenols need investigation. | researchgate.net |
| Solid Acid Catalysis | Amberlyst-15 | Catalyst reusability, clean reaction profiles, energy efficiency. | May require higher temperatures, potential for side reactions. | jetir.org |
Integration of Advanced In Silico and Experimental Methodologies
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research on 2,4,6-trichlorophenyl benzoate. In silico methods can provide deep insights into the molecule's structural, electronic, and reactive properties before engaging in extensive lab work.
Future research will likely employ Density Functional Theory (DFT) to model the geometric and electronic structure of this compound. mdpi.comnih.gov Such calculations can predict parameters like bond lengths, bond angles, and molecular orbital energies, which are crucial for understanding its stability and reactivity. Molecular dynamics (MD) simulations can be used to study the conformational dynamics and interactions of the molecule in different solvent environments. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activity or toxicity of this compound and related compounds. nih.govresearchgate.net By correlating structural features with observed activities, these models can guide the design of new derivatives with desired properties while minimizing undesired effects. This approach has been successfully applied to other polychlorinated compounds like PCBs to predict their interactions with biological receptors. nih.gov The synergy between these computational predictions and experimental validation through techniques like spectroscopy will be essential for a comprehensive understanding of this compound. nih.gov
Table 2: Potential In Silico Methods and Their Applications for this compound Research
| Computational Method | Information Gained | Potential Research Application | Related Studies |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, reaction mechanisms. | Predicting reactivity, interpreting spectroscopic data, designing synthetic pathways. | mdpi.comnih.gov |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding modes with receptors. | Understanding physical properties, predicting interactions with biological targets. | nih.gov |
| 3D-QSAR (e.g., CoMFA) | Correlation of 3D structural features with biological activity or toxicity. | Predicting potential toxicity, guiding the design of safer analogues. | nih.govresearchgate.net |
Exploration of Green Chemistry Applications in Ester Synthesis and Degradation
In line with the growing emphasis on sustainable chemical practices, future research on this compound will increasingly focus on green chemistry principles for both its synthesis and degradation. chemijournal.com
For synthesis, the development of eco-friendly protocols is a key objective. This includes the use of recyclable solid acid catalysts like Amberlyst-15, which can replace corrosive and difficult-to-handle liquid acids. jetir.org The use of enzymes as biocatalysts also presents an attractive, highly selective, and environmentally friendly alternative that operates under mild conditions. researchgate.net Exploring solvent-free reaction conditions or the use of greener solvents, such as aqueous micelles or ionic liquids, can significantly reduce the environmental impact of the synthesis. researchgate.netorganic-chemistry.orgresearchgate.net Energy-efficient methods, such as microwave or ultrasonic irradiation, can accelerate reaction rates and often lead to higher yields in shorter times. researchgate.netorganic-chemistry.org
The degradation of polychlorinated aromatic compounds is of significant environmental interest. Future research could explore green methods for the breakdown of this compound. Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) offers a promising route for the complete mineralization of persistent organic pollutants. acs.org Bioremediation strategies, using bacterial or algal consortia, could also be developed. thehansindia.comnih.govnih.gov Studies on the degradation of polycyclic aromatic hydrocarbons (PAHs) have shown that combining biological methods with chemical oxidation (like a modified Fenton reaction) can enhance the degradation of recalcitrant compounds. nih.gov
Emerging Roles in Advanced Chemical Technologies
While the current applications of this compound are not widely documented, its unique structure—a combination of a bulky, electron-withdrawing chlorinated phenol and a benzoate group—suggests potential for use in advanced chemical technologies. Future research is expected to explore these possibilities.
Drawing parallels from related compounds, this compound could be investigated as a building block for novel materials. Phenyl benzoate derivatives are known to be used in the synthesis of liquid crystals; the specific substitution pattern of this compound could impart unique mesomorphic properties. rsc.orgtandfonline.com Similarly, polychlorinated biphenyls (PCBs) were historically used as plasticizers, flame retardants, and dielectric fluids due to their chemical stability and physical properties. researchgate.netnih.govnih.govepa.gov While environmental concerns preclude the use of PCBs, the targeted synthesis of specific, non-persistent polychlorinated esters could yield materials with desirable properties, such as high thermal stability or specific optical characteristics.
The compound could also serve as a valuable chemical intermediate. The ester linkage can be selectively cleaved, and the chlorinated aromatic ring can undergo further functionalization. Transition-metal-catalyzed reactions that proceed via the "ester dance" or aryl exchange could potentially use this compound as a substrate to generate other complex molecules. acs.org Its potential as a precursor for agrochemicals or pharmaceuticals, perhaps leveraging the known biological activities of other chlorinated phenols, is another area ripe for exploration. google.com For instance, some phenyl benzoate derivatives have been investigated for their anticancer properties. rsc.org
Q & A
Q. What are the recommended analytical techniques for characterizing 2,4,6-trichlorophenyl benzoate derivatives in synthetic chemistry?
Methodological Answer:
- HPLC-MS is ideal for purity assessment and structural confirmation of derivatives, especially when coupled with UV-Vis detection for aromatic systems .
- NMR spectroscopy (¹H, ¹³C) is critical for verifying substitution patterns on the trichlorophenyl ring. For fluorinated analogs, ¹⁹F NMR can resolve steric or electronic effects .
- X-ray crystallography is recommended for resolving ambiguities in stereochemistry, particularly for derivatives with bulky substituents .
Q. How can synthetic protocols for this compound be optimized to minimize byproducts?
Methodological Answer:
- Use slow addition techniques for reagents prone to side reactions (e.g., benzoylisothiocyanate) to reduce dimerization or over-substitution .
- Employ microwave-assisted synthesis to enhance reaction control and reduce decomposition of thermally sensitive intermediates .
- Monitor reaction progress via in-situ FTIR to track carbonyl or thiourea formation .
Q. What are the key safety considerations when handling 2,4,6-trichlorophenyl derivatives in the laboratory?
Methodological Answer:
- Use fume hoods and nitrile gloves to prevent dermal exposure, as trichlorophenyl compounds often exhibit skin and respiratory toxicity .
- Avoid aqueous workups for acid-sensitive derivatives; instead, use dry quenching agents like sodium bicarbonate in non-polar solvents .
- Store derivatives in amber glass vials at 2–8°C to prevent photodegradation, as chlorinated aromatics are prone to UV-induced decomposition .
Advanced Research Questions
Q. How can computational methods predict the photophysical behavior of 2,4,6-trichlorophenyl-based radicals?
Methodological Answer:
- Perform TD-DFT calculations to model frontier molecular orbitals and predict absorption/emission spectra. For example, pyridyl-substituted trichlorophenyl radicals show lowered LUMO energies, enhancing photostability .
- Calculate vibronic coupling constants (VCCs) to estimate radiative () and non-radiative () decay rates. Experimental validation via transient absorption spectroscopy is critical .
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Conduct kinetic isotope effect (KIE) studies to distinguish between electron-transfer and radical-mediated pathways .
- Use steric maps (e.g., %VBur analysis) to evaluate how ortho-chlorine substituents influence ligand coordination in metal-catalyzed systems .
- Compare reactivity under inert vs. aerobic conditions to identify oxygen-sensitive intermediates .
Q. How can chemiluminescence assays using bis(2,4,6-trichlorophenyl) oxalate (TCPO) be optimized for low-concentration analyte detection?
Methodological Answer:
Q. What mechanistic insights explain the dual stimuli-responsive behavior of 2,4,6-trichlorophenyl-containing radicals?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
